1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
Overview
Description
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide, also known as MTDTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTDTC is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Chemical Reactions
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide and its derivatives are involved in various chemical reactions and syntheses. For example, Fukada et al. (1994) explored the preparation of 2,4-dioxo-1-imidazolidinecarbothioamides through reactions with amines. This process highlights the compound's role in producing macrocyclic thioureas and thiosemicarbazone derivatives (Fukada et al., 1994). Additionally, the compound's involvement in the synthesis of new pyrimidine derivatives with potential antibacterial properties was investigated by Fathalla et al. (2006) (Fathalla et al., 2006).
Biological and Pharmacological Properties
In the biological sphere, Chaubey and Pandeya (1989) demonstrated the hypoglycemic activity of carbothioamides and related 1,2,4-thiodiazolidines, indicating potential medical applications of derivatives of this compound (Chaubey & Pandeya, 1989). Moreover, Liu et al. (2021) synthesized derivatives like 3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde methyl hemiacetal, showcasing the multifunctionality of the molecule in various transformations (Liu et al., 2021).
Antimicrobial Applications
A series of pyrazole-1-carbothioamides and pyrimidine-2(1H)-thiones synthesized by Sharshira et al. (2012) were evaluated for their antimicrobial activity, emphasizing the compound's relevance in developing new antimicrobial agents (Sharshira, Mohamed & Hamada, 2012).
Crystal Structure Analysis
Borowiak et al. (2007) studied the crystal structure of derivatives of this compound, providing insights into the molecular interactions and potential for forming supramolecular structures (Borowiak, Dutkiewicz & Spychała, 2007).
properties
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-9-2-3(4(7)12)5(10)8-6(9)11/h2H,1H3,(H2,7,12)(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMQSFGGKACKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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